molecular formula C32H50O5 B1247160 Rubiarbonone A

Rubiarbonone A

Cat. No. B1247160
M. Wt: 514.7 g/mol
InChI Key: JWTMREQPCQEZLA-DMDMSIRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubiarbonone A is a pentacyclic triterpenoid of the class of arborinane-type terpenoids isolated from the roots of Rubia yunnanensis. It has a role as a metabolite and a plant metabolite. It is a cyclic terpene ketone, an acetate ester, a diol and a pentacyclic triterpenoid.

Scientific Research Applications

Triterpenoids and Antiplatelet Aggregation Activity

Rubiarbonone A, derived from the roots of Rubia yunnanensis, is a triterpenoid compound with notable scientific applications. Research has demonstrated its potential in antiplatelet aggregation activities. This finding is significant as antiplatelet agents are crucial in preventing thrombosis, a leading cause of heart attacks and strokes (Liou & Wu, 2002).

Ethnopharmacological Relevance and Medicinal Utilization

The Rubia species, including those yielding Rubiarbonone A, have been extensively studied within the European project RUBIA. This research focuses on the traditional use and medicinal applications of these plants across various Mediterranean countries. The comprehensive study provides valuable insights into the ethnobotanical significance and potential phytochemical and pharmacological avenues for Rubiarbonone A and related compounds (González-Tejero et al., 2008).

Antihyperlipidemic Activity

Further research into Rubia yunnanensis, the source of Rubiarbonone A, has revealed its antihyperlipidemic activity. This study underlines the potential use of Rubiarbonone A in treating and preventing hyperlipidemic disease, a significant concern in cardiovascular health (Gao et al., 2014).

Anti-Thrombotic and Pro-Angiogenic Effects

Rubia cordifolia, which contains compounds like Rubiarbonone A, has shown promising anti-thrombotic and pro-angiogenic activities in zebrafish models. These effects are particularly relevant in the context of cardiovascular diseases and the improvement of blood circulation and stasis conditions (Chen et al., 2017).

Selective Inhibition of Cytochrome P450 Enzymes

Rubiarbonone C, closely related to Rubiarbonone A, has been identified as a selective inhibitor of cytochrome P450 4F enzymes. This discovery is pivotal in understanding and treating conditions related to the metabolism of arachidonic acid, a precursor of various bioactive lipid mediators (Choi et al., 2018).

properties

Product Name

Rubiarbonone A

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

[(1R,3S,3aR,5aS,5bS,6S,7aR,11aS,13aR,13bR)-6-hydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-9-oxo-3-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-1-yl] acetate

InChI

InChI=1S/C32H50O5/c1-18(2)21-15-23(37-19(3)34)27-31(8)12-9-20-26(30(31,7)13-14-32(21,27)17-33)22(35)16-24-28(4,5)25(36)10-11-29(20,24)6/h9,18,21-24,26-27,33,35H,10-17H2,1-8H3/t21-,22-,23+,24-,26-,27+,29+,30-,31+,32+/m0/s1

InChI Key

JWTMREQPCQEZLA-DMDMSIRMSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)C)CO)OC(=O)C

Canonical SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(=O)C5(C)C)C)O)C)C)CO)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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